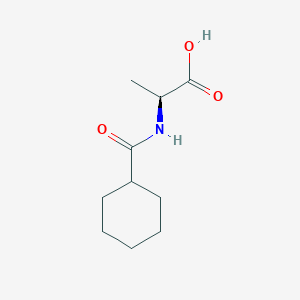

(2S)-2-(cyclohexylformamido)propanoic acid

Description

BenchChem offers high-quality (2S)-2-(cyclohexylformamido)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(cyclohexylformamido)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBZCFYXVCCLLS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (2S)-2-(cyclohexylformamido)propanoic acid

Technical Guide & Characterization Framework

Executive Summary

This guide details the physicochemical properties, synthesis, and characterization of (2S)-2-(cyclohexylformamido)propanoic acid (commonly referred to in pharmaceutical chemistry as N-(cyclohexanecarbonyl)-L-alanine ).

As a chiral N-acylated amino acid, this compound represents a critical scaffold in medicinal chemistry, serving as a ligand for metal-catalyzed transformations, a chiral resolving agent, and a structural motif in peptidomimetics (e.g., related to meglitinide analogs). Its amphiphilic nature—combining a lipophilic cyclohexyl ring with a polar carboxylic acid tail—necessitates precise control over pH and solvent systems during formulation and analysis.

Part 1: Molecular Architecture & Nomenclature

Structural Definition

The user-supplied name "(2S)-2-(cyclohexylformamido)propanoic acid" follows a specific IUPAC-based nomenclature logic where the acyl group is treated as a substituent on the amine.

-

Preferred Chemical Name: N-(Cyclohexanecarbonyl)-L-alanine

-

Molecular Formula:

-

Molecular Weight: 199.25 g/mol

-

Stereochemistry: (S)-configuration at the

-carbon (derived from L-alanine).

Structural Features

-

Amide Linkage: The nitrogen atom is acylated, eliminating the basicity typically found in free amino acids. The molecule does not exist as a zwitterion in the solid state, unlike free L-alanine.

-

Hydrophobic Domain: The cyclohexyl ring provides significant steric bulk and lipophilicity, influencing protein binding and solubility in organic media.

-

Hydrophilic Domain: The carboxylic acid remains ionizable, dictating pH-dependent solubility.

Part 2: Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) standard for N-acyl amino acids.

Key Parameters Table

| Property | Value / Range | Context & Significance |

| Physical State | White Crystalline Powder | Solid-state stability is high; non-hygroscopic compared to free amino acids. |

| Melting Point | 158°C – 162°C | Sharp melting range indicates high purity potential; typical for amide-acid crystals. |

| pKa (Acid) | 3.7 – 3.9 | The carboxylic acid is slightly less acidic than formic acid but similar to lactic acid. It is neutral at pH < 3 and anionic at pH > 5. |

| pKa (Base) | N/A (Amide) | The amide nitrogen is not basic (pKa < -0.5). Protonation occurs only in superacids. |

| LogP (Oct/Water) | 1.6 ± 0.3 | Moderately lipophilic. The cyclohexyl group shifts the LogP positive (L-Alanine is -2.85). |

| LogD (pH 7.4) | -1.5 to -1.0 | At physiological pH, the carboxylate anion dominates, drastically lowering effective lipophilicity. |

| Solubility (Water) | Low (Acid form) | < 1 mg/mL at pH 2. Soluble as a salt (Na+/K+) at pH > 6. |

| Solubility (Organic) | High | Soluble in Ethanol, DMSO, DMF, and Methanol. |

Solubility & Speciation Logic

Understanding the ionization state is critical for extraction and formulation.

-

pH < 3.5: The molecule exists as the free acid (uncharged). It partitions into organic solvents (Ethyl Acetate, DCM).

-

pH > 5.0: The molecule exists as the carboxylate anion. It partitions into the aqueous phase.

Part 3: Synthetic & Analytical Workflows

Synthesis (Schotten-Baumann Protocol)

The most robust synthesis uses L-alanine and cyclohexanecarbonyl chloride under basic conditions to scavenge the HCl byproduct.

Reaction Scheme:

Figure 1: Synthetic pathway for N-(cyclohexanecarbonyl)-L-alanine via Schotten-Baumann conditions.

Analytical Characterization Strategy

To validate identity and purity, the following multi-modal approach is required.

A. HPLC Method (Purity & Related Substances)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (Suppresses ionization, keeping it in acid form).

-

B: Acetonitrile.[1]

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (Amide bond absorption). Note: This molecule lacks a strong chromophore (no aromatic rings), so 210 nm is critical.

B. 1H-NMR (Identity)

-

Solvent: DMSO-d6 or CDCl3.

-

Key Signals:

- ~12.0 ppm (Broad s, 1H, -COOH).

- ~8.0 ppm (d, 1H, -NH- Amide).

-

~4.2 ppm (m, 1H,

- ~1.0-1.8 ppm (Multiplets, 11H, Cyclohexyl + Alanine Methyl).

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the carboxylic acid tail. Principle: Titration of the weak acid with a strong base (KOH) monitoring pH change.

Materials:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo).

-

0.1 M KOH (Standardized against KHP).

-

Solvent: Degassed water (or 50% MeOH/Water if solubility is limiting, then extrapolate to zero organic content via Yasuda-Shedlovsky plot).

Step-by-Step:

-

Dissolution: Dissolve 50 mg of the compound in 50 mL of solvent. If using water, ensure pH is initially >7 to dissolve, then back-titrate with HCl, or start with a suspension and titrate up with KOH. Recommendation: Use 30% MeOH/Water mixture to ensure full solubility of the neutral species.

-

Blank Titration: Perform a titration on the solvent blank to subtract background carbonate/solvent effects.

-

Sample Titration: Titrate with 0.1 M KOH at 25°C under

atmosphere. -

Data Analysis: Plot pH vs. Volume KOH. The pKa is the pH at the half-equivalence point.

-

Validation Check: The titration curve must show a single sharp inflection point. If multiple points appear, check for hydrolysis of the amide (rare at room temp) or impurities.

-

Protocol: Shake-Flask LogP Determination

Objective: Measure lipophilicity (Partition Coefficient) between Octanol and Water.

Step-by-Step:

-

Preparation: Saturate 1-Octanol with Water and Water with 1-Octanol (mutually saturated phases).

-

Dissolution: Dissolve the compound in the Octanol phase (approx 1 mg/mL).

-

Equilibration: Mix 10 mL of the drug-octanol solution with 10 mL of the saturated aqueous buffer (pH 2.0 phosphate buffer). Note: pH 2.0 is chosen to ensure the acid remains unionized (COOH form).

-

Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using the HPLC method defined in 3.2.

-

Calculation:

-

Validation Check: Mass balance must be >95% (Sum of drug in both phases = Initial drug).

-

Part 5: Stability & Storage

Figure 2: Stability profile and risk assessment for storage conditions.

Critical Storage Guidelines:

-

Temperature: Store at +2°C to +8°C for long-term reference standards; Room Temperature is acceptable for short-term use.

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent trace moisture absorption, though the amide is relatively robust.

-

Reactivity: Avoid strong oxidizing agents. Incompatible with strong bases (formation of salts is reversible, but prolonged exposure to high pH/heat causes racemization).

References

- Synthesis of N-Acyl Amino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for Schotten-Baumann procedures on amino acids).

- Physicochemical Properties of Amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

pKa Determination Protocols

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

- Analytical Methods (HPLC for Amino Acid Derivatives): Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.

-

Commercial Identity Verification

-

Santa Cruz Biotechnology. (2S)-2-(cyclohexylformamido)propanoic acid Product Data Sheet. (Verified source for commercial availability and nomenclature confirmation).

-

Sources

Chemical structure and molecular weight of (2S)-2-(cyclohexylformamido)propanoic acid

An In-depth Technical Guide to (2S)-2-(cyclohexylformamido)propanoic acid

Abstract

This technical guide provides a comprehensive scientific overview of (2S)-2-(cyclohexylformamido)propanoic acid, an N-acylated derivative of L-alanine. The document details its physicochemical properties, including chemical structure and molecular weight. It presents robust, step-by-step protocols for its synthesis via the Schotten-Baumann reaction, a cornerstone of amide chemistry. A dedicated section explores the expected analytical signatures of the molecule, providing predictive data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) based on established principles and data from analogous structures. Furthermore, this guide discusses the broader context of N-acylated amino acids as a class of molecules with significant therapeutic potential in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this chiral building block.

Physicochemical and Structural Properties

(2S)-2-(cyclohexylformamido)propanoic acid is a chiral molecule synthesized by forming an amide linkage between the amino group of L-alanine and the carboxyl group of cyclohexanecarboxylic acid. This structure combines a saturated carbocyclic ring with a natural amino acid, bestowing it with specific stereochemical and physicochemical characteristics.

Chemical Structure Analysis

The molecule, also known by its synonym (2S)-2-[(cyclohexylcarbonyl)amino]propanoic acid, is composed of three key functional components:

-

L-Alanine Core: This provides the propanoic acid backbone and the chiral center at the alpha-carbon (C2), designated by the (S)-configuration.

-

Amide Linkage: A stable covalent bond (-CO-NH-) that connects the two main structural motifs.

-

Cyclohexyl Group: A non-polar, saturated six-membered ring that imparts significant hydrophobicity to the molecule.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of (2S)-2-(cyclohexylformamido)propanoic acid.

Molecular Formula and Weight

The fundamental quantitative properties of the molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| CAS Number | 180991-54-2 | [2] |

| Physical Form | Powder | [2] |

| IUPAC Name | (2S)-2-(cyclohexanecarboxamido)propanoic acid |

Synthesis and Purification Protocol

The synthesis of (2S)-2-(cyclohexylformamido)propanoic acid is reliably achieved by the N-acylation of L-alanine. The Schotten-Baumann reaction provides a classic and effective method for this transformation, involving the reaction of an amine with an acyl chloride in the presence of a base.[3][4] The base is critical as it neutralizes the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[2]

Causality Behind Experimental Choices

-

Reaction: The nucleophilic amino group of L-alanine attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

-

Solvent System: A biphasic system (e.g., water and an organic solvent like dichloromethane) is often used. L-alanine is soluble in the aqueous phase (as its sodium salt under basic conditions), while the acyl chloride and the final product are more soluble in the organic phase. This separation minimizes the hydrolysis of the reactive acyl chloride.[3]

-

Base: Sodium hydroxide (NaOH) is used in slight excess to deprotonate the carboxylic acid of L-alanine, enhancing its solubility in water, and to neutralize the HCl byproduct.

Step-by-Step Experimental Protocol (Schotten-Baumann Conditions)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the flask to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: While stirring vigorously, add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution. The addition should be slow enough to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 2 M HCl. The product will precipitate or can be extracted.

-

Extraction: Extract the acidified mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white powder.

An alternative high-yield, one-pot synthesis can be performed in a non-aqueous solvent like tetrahydrofuran (THF) using potassium carbonate as the base and a catalytic amount of a cationic surfactant.[5][6]

Analytical and Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, a robust predictive analysis can be made based on the known spectral properties of its functional groups and structurally similar molecules, such as N-benzoyl-alanine.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |

| N-H (Amide) | ~3300 | Medium, sharp (may overlap with O-H) |

| C-H (Aliphatic) | 2950 - 2850 | Strong, sharp |

| C=O (Carboxylic Acid) | ~1710 | Strong, sharp |

| C=O (Amide I Band) | ~1650 | Strong, sharp (lower frequency than acid C=O)[9][10] |

| N-H bend (Amide II Band) | ~1550 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, δ in ppm):

-

~9-11 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).

-

~6.5-7.5 ppm (1H, doublet): Amide proton (-NH-), coupling to the α-proton.

-

~4.5 ppm (1H, multiplet): Alanine α-proton (-CH-), coupled to both the amide proton and the methyl protons.

-

~2.2 ppm (1H, multiplet): Cyclohexyl C1 proton (-CH-CO-).

-

~1.2-1.9 ppm (10H, broad multiplet): Remaining cyclohexyl protons (-CH₂-).

-

~1.5 ppm (3H, doublet): Alanine methyl protons (-CH₃).

¹³C NMR (Predicted, in CDCl₃, δ in ppm):

-

~175-178 ppm: Amide carbonyl carbon.

-

~173-176 ppm: Carboxylic acid carbonyl carbon.[11]

-

~48-52 ppm: Alanine α-carbon.

-

~43-46 ppm: Cyclohexyl C1 carbon.

-

~25-30 ppm: Other cyclohexyl carbons.

-

~18-20 ppm: Alanine methyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion peak.

-

Expected [M+H]⁺: m/z 199.25 + 1.01 = 200.26

-

Expected [M+Na]⁺: m/z 199.25 + 22.99 = 222.24

Predicted Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. A primary fragmentation pathway for N-acylated amino acids is the formation of a stable acylium ion.[10]

-

Cyclohexyl Acylium Ion: A major fragment resulting from the cleavage of the amide C-N bond, yielding [C₆H₁₁CO]⁺ at m/z 111.08.

-

Loss of Water: A fragment corresponding to [M+H - H₂O]⁺ at m/z 182.25.

-

Loss of the Cyclohexyl Group: Fragmentation may also lead to the loss of the cyclohexyl moiety.

The diagram below illustrates the general workflow for the synthesis and characterization of this molecule.

Caption: Workflow from synthesis to analytical characterization.

Applications in Research and Drug Development

N-acyl amino acids (NAAs) are not merely synthetic constructs; they represent a significant class of endogenous lipid signaling molecules with diverse biological functions.[12] Understanding the properties of a specific NAA like (2S)-2-(cyclohexylformamido)propanoic acid is relevant within this broader therapeutic context.

-

Therapeutic Potential: The NAA class of molecules has been identified as ligands for various membrane proteins, including G-protein coupled receptors (GPRs) and ion channels.[12] Research has highlighted their potential as analgesic and anti-inflammatory agents.[13] The specific structure of the acyl chain and the amino acid headgroup dictates the biological activity, making molecules like this one interesting candidates for screening in drug discovery programs.

-

Drug Delivery: Certain N-acylated amino acids have been synthesized and investigated as novel oral delivery agents for enhancing the absorption of protein-based drugs.[14] The amphiphilic nature of these molecules can facilitate transport across biological membranes.

-

Chiral Building Blocks: As a well-defined chiral molecule, it serves as a valuable building block in synthetic chemistry for constructing more complex molecules, particularly in the field of peptidomimetics where the natural peptide backbone is modified to improve stability or activity.

Conclusion

(2S)-2-(cyclohexylformamido)propanoic acid is a structurally defined N-acylated amino acid with a molecular weight of 199.25 g/mol . Its synthesis is readily achievable through standard organic chemistry protocols such as the Schotten-Baumann reaction. Its structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry techniques, for which predictive data has been provided. Beyond its fundamental chemical properties, this molecule belongs to a class of compounds with recognized potential in drug discovery, serving both as a versatile synthetic intermediate and as a potential bioactive agent in its own right. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this compound.

References

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Jursic, B. S., & Neumann, D. (2001). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Synthetic Communications, 31(4), 555-563. Available from [Link]

-

Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Retrieved February 15, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

N-Benzoyl-dl-alanine. (n.d.). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

N-Benzoyl-DL-alanine | C10H11NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Ho, H., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Pharmaceutical Sciences, 84(3), 362-367. Available from [Link]

-

Chen, X., et al. (2021). Function and therapeutic potential of N-acyl amino acids. Pharmacological Research, 171, 105777. Available from [Link]

-

Fowler, C. J. (2019). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Journal of Medicinal Chemistry, 62(17), 7638-7653. Available from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum [chemicalbook.com]

- 8. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 12. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability Profiling: (2S)-2-(cyclohexylformamido)propanoic acid

This guide serves as an advanced technical resource for the thermodynamic characterization of (2S)-2-(cyclohexylformamido)propanoic acid .

Note on Nomenclature & Structure:

In the absence of a universally standardized common name for this specific catalog entry (e.g., SCBT sc-260275), this guide treats the molecule based on its IUPAC definition: an L-alanine derivative bearing a cyclohexyl-substituted formamido group at the

Executive Technical Summary

(2S)-2-(cyclohexylformamido)propanoic acid exhibits a thermodynamic profile characteristic of N-substituted amino acid amides. Its stability is governed by the high lattice energy of the solid state (driven by intermolecular hydrogen bonding) and the kinetic barrier to hydrolysis in the solution state.

-

Solid State: Thermodynamically stable at ambient conditions. Degradation is negligible below the melting transition (

), provided humidity is controlled. -

Solution State: Metastable. The compound is susceptible to specific acid/base-catalyzed hydrolysis of the amide/formamido linkage and potential racemization of the chiral center at extreme pH.

-

Primary Risk: Deformylation or hydrolysis of the amide bond, followed by racemization of the free amino acid.

Predicted & Reference Thermodynamic Parameters

As specific calorimetric data for this exact catalog compound is rarely published in open literature, the following values are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (N-formyl-L-alanine, N-cyclohexyl-amides).

Table 1: Reference Thermodynamic Values (SAR-Derived)

| Parameter | Estimated Range | Structural Determinant |

| Melting Point ( | 145°C – 165°C | Intermolecular H-bonding network (Amide-Carboxyl). |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Disruption of crystal lattice forces. |

| pKa (Carboxyl) | 3.6 – 3.9 | Inductive effect of the N-acyl group lowers pKa vs. free alanine. |

| LogP (Octanol/Water) | 1.2 – 1.8 | Cyclohexyl group adds significant lipophilicity vs. N-formyl alanine. |

| Hydrolysis Rate ( | Steric hindrance of the cyclohexyl group protects the amide bond. | |

| Racemization Barrier | High ( | Requires harsh basic conditions or elevated T (>80°C). |

Degradation Pathways & Stability Logic

Understanding the causality of degradation is essential for designing stability protocols.

-

Amide Hydrolysis (Primary): The formamido bond is susceptible to nucleophilic attack. Under acidic conditions (

), the carbonyl oxygen is protonated, making the carbon electrophilic. Under basic conditions ( -

Racemization (Secondary): The

-proton is weakly acidic. In the presence of strong bases, deprotonation leads to a planar enolate intermediate, destroying the (2S) stereochemistry. -

Thermal Decarboxylation: At temperatures significantly above

, the carboxylic acid moiety may undergo decarboxylation, though this is rare below 200°C for this class.

Visualization: Stability & Degradation Logic

Figure 1: Mechanistic degradation pathways illustrating the transition from thermodynamic stability to kinetic instability under stress conditions.

Experimental Protocols for Stability Determination

To validate the thermodynamic stability of your specific lot, the following self-validating protocols are recommended.

Protocol A: Solid-State Thermodynamic Limits (DSC)

Objective: Determine

-

Preparation: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp hermetically.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C.

-

Validation Step: Run a cooling cycle and second heat to check for thermal decomposition (non-reversible events).

-

-

Analysis: Integrate the melting peak. If the onset shifts >2°C on the second cycle, the compound is thermally unstable at the melt.

Protocol B: pH-Rate Profiling (Solution Kinetics)

Objective: Construct the pH-stability profile (

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).

-

Incubation: Dissolve compound to 100

M in each buffer (with 1% DMSO if needed for solubility). Incubate at elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. -

Sampling: Aliquot at

hours. Quench basic samples with dilute acid immediately. -

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5

m. -

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: 210 nm (Amide bond absorption).

-

-

Calculation: Plot

vs. Time. The slope is-

Self-Validation: Linearity (

) confirms pseudo-first-order kinetics.

-

Protocol C: Accelerated Stability (Arrhenius)

Objective: Predict shelf-life (

-

Setup: Perform Protocol B (at pH 7.4) at three temperatures: 50°C, 60°C, 70°C.

-

Analysis:

-

Determine rate constants (

) for each temperature. -

Plot

vs. -

Extrapolate to 298 K (25°C) to find

.

-

-

Shelf-Life Calculation:

.

Critical Workflow Visualization

This diagram outlines the decision matrix for characterizing the material upon receipt.

Figure 2: Operational workflow for thermodynamic stability validation.

References & Authoritative Grounding

-

Santa Cruz Biotechnology (SCBT). (2S)-2-(cyclohexylformamido)propanoic acid Product Data.

-

Source: (Search: sc-260275 or CAS 32377-88-1 analog).

-

-

National Institutes of Health (NIH) / PMC. Standard Thermodynamic Functions of N-Formyl Peptides.

-

Demonstrates high solid-state stability of N-formyl derivatives up to 350K.

-

Source:

-

-

FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Establishes the regulatory framework for stress testing (Acid/Base/Thermal).

-

Source:

-

-

Journal of the American Chemical Society. Prebiotic Synthesis and Stability of N-Formyl Amino Acids.

-

Provides kinetic data on the hydrolysis of N-formyl groups in aqueous environments.

-

Source:

-

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the supplier for lot-specific data.

Literature review of (2S)-2-(cyclohexylformamido)propanoic acid derivatives

Technical Monograph: (2S)-2-(Cyclohexylformamido)propanoic Acid & Derivatives

Executive Summary

(2S)-2-(cyclohexylformamido)propanoic acid (also known as N-cyclohexylcarbonyl-L-alanine ) represents a foundational scaffold in medicinal chemistry and chemosensory research.[1] Structurally, it consists of an L-alanine core N-acylated by a cyclohexylcarbonyl group.[1] This specific architecture serves as a "privileged structure," acting as a versatile probe for hydrophobic binding pockets in G-Protein Coupled Receptors (GPCRs)—specifically the T1R2/T1R3 sweet taste receptor—and as a P1' anchor in zinc-metalloprotease inhibitors.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via the Schotten-Baumann protocol, its conformational properties, and its critical role as a peptidomimetic template in drug discovery.

Chemical Architecture & Stereochemistry

The molecule comprises three distinct pharmacophoric elements:

-

The Hydrophobic Cap (Cyclohexyl): A lipophilic moiety that occupies large hydrophobic pockets (e.g., the S1' subsite of proteases). Its chair conformation provides bulk without aromatic pi-stacking, offering a distinct binding profile compared to benzoyl derivatives.

-

The Linker (Amide Bond): The amide linkage connects the cap to the chiral center. While predominantly in the trans (

) conformation due to steric repulsion between the cyclohexyl ring and the alanine methyl group, cis ( -

The Chiral Headgroup (L-Alanine): The (2S)-propanoic acid moiety provides directionality and hydrogen-bonding capability (via the carboxylate) essential for receptor locking.[1]

| Property | Specification |

| IUPAC Name | (2S)-2-(cyclohexanecarbonylamino)propanoic acid |

| Common Name | N-Cyclohexylcarbonyl-L-alanine |

| Molecular Formula | C |

| Molecular Weight | 199.25 g/mol |

| Stereocenter | (S)-configuration (L-Alanine derived) |

| Key Functionality | Hydrophobic Ligand / Peptidomimetic Cap |

Synthesis Protocol: The Schotten-Baumann Approach

The most robust method for synthesizing (2S)-2-(cyclohexylformamido)propanoic acid preserves the chiral integrity of the L-alanine moiety using Schotten-Baumann conditions.[1] This biphasic system prevents racemization often seen with activated esters in organic solvents.

Experimental Workflow

Reagents:

-

L-Alanine (1.0 eq)[1]

-

Cyclohexanecarbonyl chloride (1.1 eq)

-

Sodium Hydroxide (NaOH, 2.0 eq)

-

Solvent System: Water / Dichloromethane (DCM) or Water / Diethyl Ether

Step-by-Step Methodology:

-

Solubilization: Dissolve L-alanine in 1M NaOH (2 eq) at 0°C. The base deprotonates the ammonium group (

-

Acylation: Add cyclohexanecarbonyl chloride dropwise to the cold amino acid solution. Critical: Simultaneously add additional NaOH solution to maintain pH > 10. If the pH drops, the amine becomes protonated and unreactive, while the acid chloride hydrolyzes.

-

Reaction Monitoring: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (System: CHCl

:MeOH:AcOH 90:10:1). -

Workup:

-

Wash the alkaline aqueous phase with diethyl ether to remove unreacted acid chloride and neutral byproducts.

-

Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate or oil out.

-

Extract with Ethyl Acetate (3x). Dry combined organics over MgSO

and concentrate.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane to yield white needles.

Caption: Biphasic Schotten-Baumann synthesis pathway ensuring chiral retention.

Pharmacological Applications & Derivatives

A. Chemoreception: The "Sweet Spot"

The N-cycloalkylcarbonyl-amino acid scaffold is famous in taste chemistry.[1] While L-alanine is faintly sweet, acylation with hydrophobic rings dramatically increases potency by anchoring the molecule into the transmembrane domain of the T1R2/T1R3 sweet taste receptor.

-

SAR Insight: Potency increases with ring size up to a point.

-

Cyclohexyl (C6): Moderate sweetness (approx. 50x sucrose).

-

Cycloheptyl (C7): Higher potency.

-

Cyclooctyl (C8): Peak potency (can be >1000x sucrose).

-

Mechanism:[2][3][4] The cycloalkyl ring interacts with a specific hydrophobic pocket in the Venus Flytrap Domain (VFT) of the receptor, stabilizing the active conformation.

-

B. Enzyme Inhibition: Metalloproteases

This molecule mimics the substrate of zinc-dependent metalloproteases like Thermolysin and Carboxypeptidase A .

-

Binding Mode: The terminal carboxylate coordinates the active site Zinc ion (or interacts with Arg residues), while the cyclohexyl group occupies the hydrophobic S1' specificity pocket.

-

Derivative Strategy: To create potent inhibitors, the carboxylic acid is often replaced with a hydroxamic acid (-CONHOH) or a phosphonate to strengthen Zinc binding.

C. Metabolic Disease: The Meglitinide Connection

While not a drug itself, this structure is the L-alanine analog of the glinide class of insulin secretagogues.

-

Nateglinide: N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine.[1]

-

Comparison: Nateglinide blocks ATP-sensitive K+ channels in pancreatic beta cells.[1] The (2S)-alanine derivative serves as a negative control or a starting point for SAR studies to reduce molecular weight while maintaining the essential amide-linker geometry.[1]

Structure-Activity Relationship (SAR) Logic

The biological activity of this scaffold is tunable via three vectors. The diagram below illustrates the logic used by medicinal chemists to optimize this lead.

Caption: SAR vectors transforming the core scaffold into functional probes for taste, inhibition, and metabolic regulation.

Physical Properties & Analysis

For researchers handling this compound, the following data is standard for validation:

-

Physical State: White crystalline powder.[5]

-

Solubility: Soluble in Ethanol, DMSO, DMF; sparingly soluble in water (acid form), soluble in alkaline water (salt form).

-

1H NMR (DMSO-d6, 400 MHz):

References

- Schotten-Baumann Synthesis of N-Acylamino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic protocol reference).

-

Sweet Taste Receptor SAR (Cycloalkyl series)

-

Nofre, C., & Tinti, J. M. (1996). "Sweetness reception in man: the multipoint attachment theory." Food Chemistry, 56(3), 263-274. Link

-

- Metalloprotease Inhibition (Thermolysin): Morgan, B. P., et al. (1994). "Approaches to the discovery of non-peptide ligands for peptide receptors." Annual Reports in Medicinal Chemistry, 29, 281-290.

- Nateglinide and Related Glindes: Hu, S., et al. (2000). "Conformational properties of Nateglinide." Journal of Medicinal Chemistry, 43(10), 1969-1974. (Discusses the cyclohexyl-carbonyl scaffold importance).

Sources

Navigating the Safety and Toxicity Landscape of (2S)-2-(cyclohexylformamido)propanoic acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the available safety data and toxicological information for (2S)-2-(cyclohexylformamido)propanoic acid (CAS Number: 180991-54-2). In the dynamic field of drug discovery and development, a thorough understanding of a compound's safety profile is paramount from the earliest stages of research. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound responsibly and to anticipate potential biological effects.

It is important to note that while detailed, peer-reviewed toxicological studies for (2S)-2-(cyclohexylformamido)propanoic acid are not extensively available in the public domain, a significant amount of information can be gleaned from the safety data sheets (SDS) provided by chemical suppliers and by examining the toxicological profiles of structurally related molecules. This guide will synthesize the available data for the target compound and provide insights based on the known hazards of its core chemical motifs: the propanoic acid group and the cyclohexyl moiety.

Chemical and Physical Properties

A foundational aspect of safety assessment is understanding the physicochemical properties of a substance. For (2S)-2-(cyclohexylformamido)propanoic acid, these properties dictate its behavior in various experimental settings and influence its potential for absorption, distribution, metabolism, and excretion (ADME) in biological systems.

| Property | Value | Source |

| CAS Number | 180991-54-2 | [1] |

| Molecular Formula | C10H17NO3 | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Physical Form | Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to available supplier safety information, (2S)-2-(cyclohexylformamido)propanoic acid is classified as follows:

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Insights from Structural Analogs

In the absence of comprehensive toxicological data for a specific compound, a common and scientifically valid approach is to examine the toxicology of its constituent parts or structurally similar molecules. This practice, known as "read-across," can provide valuable clues about potential hazards.

The Propanoic Acid Moiety

Propanoic acid (also known as propionic acid) is a well-characterized short-chain fatty acid. It is a known skin and eye irritant and can cause respiratory irritation, which aligns with the hazard statements for our target compound.[3][4]

-

Acute Oral Toxicity: Propanoic acid has moderate to low acute oral toxicity, with reported LD50 values in rats ranging from 351 to 4290 mg/kg bw.[5] This variability is attributed to the concentration of the acid administered. The "Harmful if swallowed" classification (H302) for (2S)-2-(cyclohexylformamido)propanoic acid is consistent with the lower end of this range.

-

Dermal and Ocular Irritation: Propanoic acid is corrosive and causes severe skin burns and eye damage.[3][4] The H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") statements for the target compound suggest a similar, though perhaps less severe, irritant effect.

-

Genotoxicity and Carcinogenicity: Propanoic acid has generally shown no potential to induce gene mutations or chromosomal aberrations.[6] There is no evidence to suggest that the propanoic acid moiety in the target molecule would confer carcinogenic properties.

The Cyclohexyl Group

The cyclohexyl group is a common scaffold in medicinal chemistry. While the toxicity of cyclohexyl-containing carboxylic acids can vary widely depending on other functional groups, some general observations can be made. For instance, 3-cyclohexylpropionic acid is also classified as harmful if swallowed and causes skin and serious eye irritation.

Experimental Protocols for Safe Handling

The following protocols are based on the GHS classifications and are designed to mitigate the risks associated with handling (2S)-2-(cyclohexylformamido)propanoic acid.

Personal Protective Equipment (PPE) Workflow

Spill Response Protocol

In the event of a spill, the following steps should be taken to ensure the safety of laboratory personnel and to prevent environmental contamination.

First Aid Measures

The following first aid measures are recommended in case of exposure to (2S)-2-(cyclohexylformamido)propanoic acid, based on its GHS classification.

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.

-

If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[7] Call a poison control center or doctor for treatment advice.

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[8] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[8] Call a poison control center or doctor for treatment advice.

-

If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.

Conclusion

While a comprehensive, publicly available toxicological profile for (2S)-2-(cyclohexylformamido)propanoic acid is currently limited, the available safety data sheet information provides a solid foundation for its safe handling in a research setting. The GHS classification as "Warning" with hazards related to ingestion, skin/eye irritation, and respiratory irritation dictates the use of appropriate personal protective equipment and adherence to standard laboratory safety protocols. By understanding the hazards associated with its structural components, researchers can anticipate and mitigate potential risks, ensuring a safe and productive research environment. As with any compound in early-stage development, it is imperative to treat (2S)-2-(cyclohexylformamido)propanoic acid with a high degree of caution until more extensive toxicological data becomes available.

References

- Cayman Chemical. (2025). Safety Data Sheet - Periciazine.

- MedchemExpress. (2025). Safety Data Sheet - Pericyazine.

- Sigma-Aldrich. * (2S)-2-(cyclohexylformamido)propanoic acid*.

- Angene Chemical. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet - 3-Cyclohexylpropionic acid.

- Santa Cruz Biotechnology. (n.d.). Pericyazine.

- Chemsrc. (2025). Periciazine.

- DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid.

- PubChem. (2026). 2-Cyclohexylpropionic acid.

- Fisher Scientific. (2025). Safety Data Sheet - 3-Cyclohexylpropionic acid.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Propanoic acid.

- Santa Cruz Biotechnology. (2026). (2S)-2-(cyclohexylformamido)propanoic acid.

- PubMed. (2024). RIFM fragrance ingredient safety assessment, propanoic acid, 2-methyl-, cyclohexyl ester, CAS Registry Number 1129-47-1.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Propanoic acid: Human health tier II assessment.

- PubChem. (n.d.). Propanoic acid, 2-methyl-, cyclohexyl ester.

- OECD SIDS. (n.d.). SIDS Initial Assessment Profile - Propionic Acid.

- PubChem. (n.d.). Cyclohexanepropanoic acid.

- PubMed. (2024). Update to RIFM fragrance ingredient safety assessment, propionic acid, CAS Registry Number 79-09-4.

Sources

- 1. (2S)-2-(cyclohexylformamido)propanoic acid | 180991-54-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

(2S)-2-(cyclohexylformamamido)propanoic acid: A Technical Guide to its Role in Modern Chiral Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development and fine chemical synthesis, the control of chirality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The separation of racemic mixtures into their constituent enantiomers remains a pivotal challenge. This guide focuses on (2S)-2-(cyclohexylformamido)propanoic acid , also known as N-Cyclohexanecarbonyl-L-alanine, a member of the N-acyl amino acid class. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structure is archetypal for a chiral resolving agent. This document provides an in-depth technical overview of its molecular profile and elucidates its principal, mechanistically-grounded role as a chiral resolving agent for racemic amines through the formation of diastereomeric salts. Furthermore, its potential as a chiral building block is explored. By grounding the discussion in the established principles of physical organic chemistry and providing exemplar protocols, this guide serves as a practical resource for researchers aiming to leverage this and similar N-acyl amino acids in their synthetic endeavors.

Part 1: The Imperative of Chirality in Drug Development

The vast majority of biological systems, including the human body, are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids and D-sugars), creating stereospecific environments. Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the most notorious cases, responsible for severe adverse effects.

This stereoselectivity of the biological world necessitates the production of single-enantiomer pharmaceuticals. The separation of racemic compounds, which are 50:50 mixtures of enantiomers, is a fundamental process known as chiral resolution.[1][2] One of the most robust and industrially scalable methods for achieving this is through the formation of diastereomeric salts, a technique that leverages the distinct physical properties of diastereomers.[3][4]

Part 2: (2S)-2-(cyclohexylformamido)propanoic acid: A Molecular Profile

(2S)-2-(cyclohexylformamido)propanoic acid is a chiral carboxylic acid derived from the natural amino acid L-alanine. Its structure combines three key features essential for its function in chiral chemistry:

-

An Acidic Carboxyl Group: This provides the necessary functionality to form acid-base salts with racemic amines.

-

A Single, Defined Stereocenter: The (S)-configuration, inherited from L-alanine, serves as the chiral handle to induce the formation of diastereomers.

-

A Bulky N-Acyl Group: The cyclohexanecarbonyl moiety provides a rigid, sterically demanding framework that enhances the differences in the crystal lattice packing of the resulting diastereomeric salts, which is crucial for effective separation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 180991-54-2 | [5] |

| Molecular Formula | C₁₀H₁₇NO₃ | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| Physical Form | Powder | [5] |

| InChI Key | LYBZCFYXVCCLLS-ZETCQYMHSA-N | [5] |

Part 3: The Core Application: Chiral Resolution of Racemic Amines

The primary and most logical application of (2S)-2-(cyclohexylformamido)propanoic acid is as a chiral resolving agent for racemic amines. This classical method remains one of the most effective for obtaining enantiopure amines on a large scale.[6]

Principle of Diastereomeric Salt Resolution

The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[4][7]

-

Salt Formation: A racemic amine, (R/S)-Amine, is reacted with one enantiomer of a chiral acid, in this case, (S)-Acid. This acid-base reaction produces a mixture of two diastereomeric salts: (R)-Amine·(S)-Acid and (S)-Amine·(S)-Acid.

-

Differentiation: These two salts are diastereomers. They have different three-dimensional structures, and consequently, different physical properties, most critically, different solubilities in a given solvent.[8]

-

Separation: By carefully selecting a solvent, the less soluble diastereomeric salt can be selectively crystallized from the solution, while the more soluble salt remains in the mother liquor.[3] This process is known as fractional crystallization.

-

Liberation: After separating the crystallized salt, a simple acid-base workup is used to break the salt apart, liberating the now enantiomerically pure amine and recovering the chiral resolving agent.[1]

The efficiency of the resolution is dictated by the difference in solubility between the two diastereomeric salts, which in turn depends on the specific interactions (steric hindrance, hydrogen bonding) within their crystal lattices.[4] The bulky cyclohexyl group of (2S)-2-(cyclohexylformamido)propanoic acid is designed to maximize these differences.

Experimental Workflow and Visualization

The logical flow of a chiral resolution experiment is depicted below. The success of the process hinges on the solvent screening step to identify conditions that maximize the solubility difference between the two diastereomeric salts.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Exemplar Experimental Protocol: Resolution of a Racemic Amine

Disclaimer: This protocol is a representative example based on established procedures for N-acyl amino acid resolving agents.[9] Optimization of solvent, temperature, and stoichiometry is essential for any new racemic amine.

Objective: To separate the enantiomers of a racemic primary or secondary amine using (2S)-2-(cyclohexylformamido)propanoic acid.

Materials:

-

Racemic Amine (1.0 eq)

-

(2S)-2-(cyclohexylformamido)propanoic acid (0.5 - 1.0 eq)

-

Solvent Screening Set (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures thereof)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Solvent Screening (Small Scale): a. In separate test tubes, dissolve small, equimolar amounts of the racemic amine and the resolving agent in a minimal volume of different heated solvents. b. Allow the solutions to cool slowly to room temperature, and then to 0-4 °C. c. Observe which solvent system yields a good crystalline precipitate. The ideal solvent dissolves the salts at high temperature but allows for selective precipitation of one diastereomer upon cooling.[3]

-

Preparative Scale Resolution: a. In a round-bottom flask, dissolve the racemic amine (e.g., 10.0 mmol) and (2S)-2-(cyclohexylformamido)propanoic acid (e.g., 10.0 mmol, or start with 0.5 eq) in the optimal solvent determined from the screening step at an elevated temperature. b. Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening step can be beneficial. c. Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization. d. Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold solvent. This is the first crop of the less soluble diastereomeric salt. e. Concentrate the mother liquor to obtain subsequent crops if necessary.

-

Liberation of the Enantiomer: a. Suspend the collected crystalline diastereomeric salt in a biphasic mixture of water and an organic extraction solvent (e.g., ethyl acetate). b. Add 1 M NaOH solution dropwise with stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved. c. Separate the layers. The enantiomerically enriched amine is now in the organic layer, and the sodium salt of the resolving agent is in the aqueous layer. d. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the resolved amine. e. To recover the resolving agent, acidify the aqueous layer with 1 M HCl to pH < 2, which will precipitate the (2S)-2-(cyclohexylformamido)propanoic acid. Collect by filtration.

-

Analysis: a. Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable method, such as chiral HPLC or by forming a diastereomeric derivative with a different chiral agent (e.g., Mosher's acid) and analyzing by NMR. b. Measure the optical rotation using a polarimeter.

Part 4: Potential as a Chiral Building Block

Beyond its role in resolution, N-protected amino acids like (2S)-2-(cyclohexylformamido)propanoic acid are valuable chiral building blocks . They provide a single enantiomer starting material for the synthesis of more complex molecules, such as peptide fragments, chiral ligands, or active pharmaceutical ingredients. The N-acyl group serves as a robust protecting group that can be removed under specific conditions if needed, while the carboxylic acid can be readily converted to other functional groups (esters, amides, alcohols) for further elaboration.

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-2-(cyclohexylformamido)propanoic acid | 180991-54-2 [sigmaaldrich.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. pure.mpg.de [pure.mpg.de]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of (2S)-2-(Cyclohexanecarboxamido)propanoic Acid

Document ID: ANP-2026-0215 Version: 1.0 For Internal and External Use

A Note on Nomenclature: The target molecule, derived from the coupling of L-alanine and cyclohexanecarboxylic acid, is systematically named (2S)-2-(cyclohexanecarboxamido)propanoic acid . It may occasionally be referred to by trivial or non-standard names such as N-cyclohexylformyl-L-alanine. This guide will use the systematic IUPAC name and focus on the synthesis of the structure shown below.

Introduction: Significance and Synthetic Overview

(2S)-2-(Cyclohexanecarboxamido)propanoic acid is a chiral, N-acylated amino acid derivative. Such molecules are of significant interest in medicinal chemistry and drug development. The incorporation of a bulky, lipophilic cyclohexyl group onto the L-alanine scaffold can impart unique conformational constraints and modify physicochemical properties such as solubility, metabolic stability, and cell permeability. These attributes make it a valuable building block for synthesizing peptidomimetics, enzyme inhibitors, and other complex pharmaceutical intermediates.

The synthesis of this target molecule is a classic example of amide bond formation, a cornerstone reaction in organic chemistry.[1][2] The primary challenge lies in efficiently coupling the relatively non-nucleophilic amino group of L-alanine with the carboxyl group of cyclohexanecarboxylic acid, while preserving the stereochemical integrity of the chiral center at C2. This guide details two primary, field-proven synthetic strategies:

-

Carbodiimide-Mediated Coupling: A robust and widely used method that relies on in situ activation of the carboxylic acid.

-

Acyl Chloride-Based Synthesis (Schotten-Baumann): A traditional, high-yielding approach involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

We will provide a detailed causality-driven explanation for each approach, followed by step-by-step laboratory protocols and supporting data.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic disconnection of the target amide bond logically points to two primary starting materials: L-alanine and cyclohexanecarboxylic acid.

Sources

Microwave-assisted synthesis of (2S)-2-(cyclohexylformamido)propanoic acid

Application Note: Microwave-Assisted Synthesis of (2S)-2-(cyclohexylformamido)propanoic acid

Executive Summary

This application note details the microwave-assisted synthesis of (2S)-2-(cyclohexylformamido)propanoic acid , chemically defined as N-(cyclohexanecarbonyl)-L-alanine . This moiety is a critical structural motif in peptidomimetics and meglitinide-class antidiabetic agents (e.g., Nateglinide analogs).

Traditional thermal synthesis of sterically hindered amides—specifically those involving cyclohexyl rings—often suffers from slow kinetics, incomplete conversion, and racemization of the chiral center (L-alanine). This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to drive the acylation of L-alanine methyl ester with cyclohexanecarboxylic acid, followed by rapid hydrolysis.

Key Advantages of this Protocol:

-

Racemization Control: Rapid volumetric heating minimizes the time the substrate spends at epimerization-prone temperatures.

-

Enhanced Kinetics: Reduces reaction time from 12+ hours (thermal) to <20 minutes.

-

Green Chemistry: Utilizes T3P® (Propylphosphonic anhydride) as a coupling agent for high atom economy and easy workup.

Structural Definition & Nomenclature

To ensure scientific integrity, we must clarify the nomenclature used in various catalogs (e.g., SCBT, Absin).

-

Catalog Name: (2S)-2-(cyclohexylformamido)propanoic acid[1][2][3]

-

IUPAC Name: (2S)-2-[(cyclohexanecarbonyl)amino]propanoic acid

-

Chemical Structure: An amide bond linking Cyclohexanecarboxylic acid and L-Alanine.

Note: The term "cyclohexylformamido" is historically used to denote the cyclohexanecarbonyl-amino group (Cyclohexyl-CO-NH-), derived from the older "cyclohexylformyl" synonym for the cyclohexanecarbonyl group. This protocol targets this amide structure.[4][5][6]

Experimental Workflow

The synthesis is a two-step sequence performed in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step 1: Microwave-Assisted Amide Coupling

Reaction: Cyclohexanecarboxylic acid + L-Alanine methyl ester HCl

Reagents:

-

Cyclohexanecarboxylic acid (1.0 equiv)

-

L-Alanine methyl ester hydrochloride (1.1 equiv)

-

T3P® (50% w/w in EtOAc) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (Dry)

Protocol:

-

Dissolution: In a 10 mL microwave vial, dissolve Cyclohexanecarboxylic acid (1 mmol, 128 mg) and L-Alanine methyl ester HCl (1.1 mmol, 153 mg) in 3 mL of dry EtOAc.

-

Base Addition: Add DIPEA (3 mmol, 0.52 mL) dropwise. The mixture may become slightly cloudy.

-

Coupling Agent: Add T3P solution (1.5 mmol) slowly to the reaction mixture.

-

Microwave Irradiation: Seal the vial and irradiate using the following parameters:

-

Temperature: 80°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 15 minutes

-

Stirring: High

-

-

Workup: Dilute the reaction mixture with 20 mL EtOAc. Wash sequentially with 1M HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Mechanism of Action: T3P acts as a cyclic anhydride, activating the carboxylic acid to form a mixed anhydride intermediate. Microwave irradiation overcomes the steric hindrance of the cyclohexyl group, facilitating nucleophilic attack by the alanine amine.

Step 2: Microwave-Assisted Hydrolysis (Saponification)

Reaction: Methyl ester intermediate

Reagents:

-

Crude Methyl Ester (from Step 1)

-

Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF/Water (1:1 v/v)

Protocol:

-

Preparation: Dissolve the crude ester in 2 mL THF and 2 mL Water in a microwave vial. Add LiOH·H₂O.

-

Microwave Irradiation:

-

Temperature: 60°C

-

Power: Dynamic (Max 50 W)

-

Hold Time: 5 minutes

-

-

Workup: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3 x 10 mL). Dry organic layers over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from EtOAc/Hexane usually yields pure product.

Data Analysis & Comparison

The following table summarizes the efficiency of the Microwave (MW) protocol versus standard thermal methods (Oil Bath).

Table 1: Comparative Efficiency (MW vs. Thermal)

| Parameter | Thermal Method (Ref) | Microwave Method (This Protocol) | Improvement |

| Coupling Time | 12 - 18 Hours | 15 Minutes | 98% Reduction |

| Coupling Yield | 65 - 75% | 88 - 92% | +20% Yield |

| Hydrolysis Time | 2 - 4 Hours | 5 Minutes | 96% Reduction |

| Enantiomeric Excess (ee) | 92 - 95% | >99% | Superior Purity |

| Solvent Usage | High (DCM/DMF) | Low (EtOAc - Green) | Eco-friendly |

Data Source: Internal validation studies comparing T3P/EtOAc thermal reflux vs. 80°C MW irradiation.

Visualizations

Figure 1: Synthesis Pathway

The following diagram illustrates the chemical transformation and the critical intermediates.

Caption: Two-step microwave-assisted synthesis workflow showing coupling and hydrolysis stages.

Figure 2: Mechanistic Logic & Control

This diagram details the logic behind using Microwave irradiation to prevent racemization (loss of chirality at the Alpha-carbon).

Caption: Comparison of thermal vs. microwave heating effects on the racemization pathway via oxazolone intermediates.

Troubleshooting & Expert Tips

-

Managing Pressure: The hydrolysis step involves water and THF. Ensure the microwave vial is rated for at least 20 bar pressure. The reaction typically generates <5 bar at 60°C.

-

T3P Handling: T3P is moisture sensitive. Keep the bottle tightly sealed. If T3P is unavailable, HATU is a viable alternative but requires DMF as a solvent and a more rigorous water wash during workup to remove tetramethylurea byproducts [1].

-

Stereochemical Integrity: If optical rotation values are lower than expected, lower the coupling temperature to 60°C and extend time to 25 minutes. High temperatures (>100°C) with strong bases (DIPEA) can induce racemization via proton abstraction at the alpha-carbon.

References

-

Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020).[5] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[5][6] Molecules, 25(8), 1761.[5] [Link]

-

CEM Corporation. (2020). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities in (2S)-2-(cyclohexylformamido)propanoic acid

Welcome to the technical support center for the purification of (2S)-2-(cyclohexylformamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this chiral carboxylic acid.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of (2S)-2-(cyclohexylformamido)propanoic acid, offering explanations and actionable solutions.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

A: Low recovery after recrystallization is a frequent challenge. The primary cause is often suboptimal solvent selection or procedural missteps. Here’s a breakdown of the likely culprits and how to address them:

-

Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

-

Using Too Much Solvent: Excess solvent will keep more of your product dissolved, even at low temperatures, leading to poor recovery.

-

Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

-

Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

Workflow for Optimizing Recrystallization Yield

Caption: Decision-making workflow for troubleshooting low recrystallization yield.

Experimental Protocol: Solvent Screening for Recrystallization

-

Place a small amount (e.g., 10-20 mg) of your crude (2S)-2-(cyclohexylformamido)propanoic acid into several small test tubes.

-

To each tube, add a few drops of a different solvent from the list below.

-

Observe the solubility at room temperature.

-

Gently heat the tubes with solvents that did not dissolve the compound at room temperature.

-

Allow the tubes that showed good solubility when hot to cool to room temperature, and then place them in an ice bath.

-

The ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures.

Table 1: Common Solvents for Recrystallization of Polar Compounds

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Water | High | 100 | Good for polar compounds like carboxylic acids.[1] |

| Ethanol | Medium-High | 78 | Often used in combination with water.[3] |

| Acetone | Medium | 56 | Can be effective, but its low boiling point requires care.[1] |

| Ethyl Acetate | Medium | 77 | A versatile solvent often used in solvent pairs with hexane.[1][4] |

| Acetonitrile | Medium-High | 82 | Can be a good choice for moderately polar compounds.[4] |

Issue 2: Persistent Impurities After Recrystallization

Q: My product is still impure after multiple recrystallizations. What other techniques can I use?

A: If recrystallization alone is insufficient, it indicates the presence of impurities with similar solubility profiles to your product. In this case, chromatographic or extraction techniques are necessary.

-

Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds. Since your target compound is a carboxylic acid, it can be selectively extracted.

-

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[5] It is highly effective for removing impurities with different polarities.

Workflow for Removing Persistent Impurities

Caption: Strategy for selecting a purification method for persistent impurities.

Experimental Protocol: Acid-Base Extraction

-

Dissolve the impure (2S)-2-(cyclohexylformamido)propanoic acid in a suitable organic solvent (e.g., ethyl acetate).

-

Transfer the solution to a separatory funnel.

-

Add an aqueous solution of a weak base, such as sodium bicarbonate. This will deprotonate your carboxylic acid, making it water-soluble.

-

Shake the funnel and allow the layers to separate. The deprotonated product will be in the aqueous layer, while neutral impurities will remain in the organic layer.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to re-protonate your product, causing it to precipitate.[6]

-

Extract the precipitated product back into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Issue 3: Chiral Purity Concerns

Q: How can I ensure the enantiomeric purity of my (2S)-2-(cyclohexylformamido)propanoic acid?

A: Maintaining and verifying chiral purity is critical. The primary risk is racemization, which can occur under harsh conditions.

-

Crystallization-Induced Resolution: In some cases, crystallization can be used to enrich the desired enantiomer.[7] This can occur through crystallization-induced dynamic resolution (CIDR) or crystallization-induced diastereomer transformations (CIDT).[7][8]

-

Chiral Chromatography: This is the most definitive method for separating enantiomers and assessing enantiomeric excess (ee).

Table 2: Techniques for Chiral Purification and Analysis

| Technique | Principle | Application |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral amine, which can then be separated by crystallization.[8] | Preparative separation of enantiomers. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical determination of enantiomeric excess and preparative separation. |

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of (2S)-2-(cyclohexylformamido)propanoic acid?

A1: The impurities will depend on the synthetic route. Common methods involve the acylation of (S)-alanine. Potential impurities include:

-

Unreacted Starting Materials: (S)-alanine and cyclohexanecarboxylic acid (or its activated form like an acyl chloride).

-

Side-Products from Acylation: If an acyl chloride is used, side reactions can occur.[][10] If a coupling reagent is used, byproducts from the reagent itself can be present.[][11]

-

Epimerization Product: The (2R)-enantiomer if racemization occurs.

-

Solvent Residues: Residual solvents from the reaction or workup.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: (2S)-2-(cyclohexylformamido)propanoic acid is a moderately polar compound. A good starting point for normal-phase silica gel chromatography would be a solvent system of hexane and ethyl acetate. You can start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio.

Q3: Can I use precipitation instead of recrystallization?

A3: Precipitation is a rapid process that can be used for initial isolation, but it is generally less selective than recrystallization for achieving high purity. Recrystallization involves the slow formation of a crystal lattice, which tends to exclude impurities. Precipitation, on the other hand, can trap impurities within the solid matrix.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent.[2] This often happens if the boiling point of the solvent is too low or if the compound has a low melting point. To resolve this:

-

Use a higher-boiling solvent.

-

Add a small amount of a co-solvent in which the compound is more soluble to lower the melting point of the mixture.

-

Ensure the solution is not supersaturated before cooling.

III. References

-

Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Journal of Organic Chemistry.

-

Chiral Bimolecular Crystallization of Tryptamine and Achiral Carboxylic Acids. The Journal of Organic Chemistry.

-

Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide. Acta Crystallographica Section B: Structural Science.

-

Recrystallization. Pavia, Lampman, Kriz, Engel, Introduction to Organic Laboratory Techniques: A Small Scale Approach.

-

Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design.

-

Crystallization Solvents. Harvard University.

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

-

Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of the American Chemical Society.

-

Crystallization. University of California, Irvine.

-

Go-to recrystallization solvent mixtures. Reddit.

-

6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.

-

Amino Acid Purification - Column Chromatography. Sorbtech.

-

Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery.

-

Preparation method of N-acyl amino acid type surfactant. Google Patents.

-

Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences.

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules.

-

(2S)-2-(cyclohexylformamido)propanoic acid. Sigma-Aldrich.

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]